Cas no 423150-69-0 (Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI))

Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI) structure
423150-69-0 structure
Product Name:Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI)
N.o CAS:423150-69-0
MF:C14H12O4
MW:244.242684364319
CID:326726
PubChem ID:640096
Update Time:2025-04-19

Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-, homopolymer (9CI)
    • 1-(2,4-Dihydroxyphenyl)-2-(4-Hydroxyphenyl)Ethanone
    • 1-(2,4-Dihydroxy-phenyl)-2-(4-hydroxy-phenyl)-ethanone
    • AS-54430
    • MFCD00498162
    • KLFCJXAPIFIIFR-UHFFFAOYSA-N
    • 1-(2,4-Dihydroxy-phenyl)-2-(4-hydroxy-phenyl)ethanone
    • 17720-60-4
    • 2,4,4'-terthydroxydeoxybenzoin
    • 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
    • SCHEMBL312243
    • AM62685
    • 1-(2,4-DIHYDROXY-PHENYL)2 (4-HYDRO XY-PHENYL)-ETHANONE
    • 423150-69-0
    • AKOS000273551
    • DTXSID00348696
    • 2,4,4''-Trihydroxydeoxybenzoin
    • 2,4,4''-terthydroxydeoxybenzoin
    • 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone
    • FT-0696422
    • 2,4,4'-Trihydroxydeoxybenzoin
    • SY023840
    • CHEMBL193200
    • InChI=1/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H
    • CS-0098071
    • BDBM50166034
    • Oprea1_494118
    • RB3225
    • ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-
    • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, AldrichCPR
    • Inchi: 1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
    • Chave InChI: KLFCJXAPIFIIFR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1O)O)CC1C=CC(=CC=1)O

Propriedades Computadas

  • Massa Exacta: 244.074
  • Massa monoisotópica: 244.074
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 284
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 77.8A^2
  • XLogP3: 2.7

Propriedades Experimentais

  • Densidade: 1.38
  • Ponto de ebulição: 499°Cat760mmHg
  • Ponto de Flash: 269.7°C
  • Índice de Refracção: 1.674
  • PSA: 77.76000
  • LogP: 2.22880
Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente